An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the predicted physicochemical properties of the novel compound 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one. In the absence of direct experimental data for this specific molecule, this guide employs a predictive and comparative approach, leveraging established principles of physical organic chemistry and available data from structurally analogous compounds. The core objective is to furnish researchers and drug development professionals with a robust, scientifically-grounded foundation for future experimental design, synthesis, and evaluation of this promising heterocyclic scaffold. This document delves into predicted structural and electronic properties, spectroscopic characteristics, and offers detailed, field-proven experimental protocols for the empirical determination of these properties.
Introduction and Rationale
The convergence of pyridinone and pyrimidine moieties within a single molecular entity presents a compelling scaffold for medicinal chemistry. Pyridinone derivatives are recognized for their diverse biological activities, while the pyrimidine ring is a cornerstone of numerous therapeutic agents and natural products[1][2]. The title compound, 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one, combines the hydrogen bonding capabilities and charge distribution of a substituted aminopyridinone with the distinct electronic and steric profile of a pyrimidin-2-ylmethyl substituent. Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for any rational drug design and development program. This guide is structured to provide a predictive yet authoritative analysis, empowering researchers to embark on empirical studies with a clear set of expected values and methodologies.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one is characterized by a 5-aminopyridin-2(1h)-one core, with the N1 position of the pyridinone ring substituted with a pyrimidin-2-ylmethyl group.
Diagram 1: Chemical Structure of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one
A 2D representation of the title compound.
The following table summarizes the predicted physicochemical properties. These values are derived from computational models and comparative analysis of structurally related compounds, such as 5-aminopyridin-2(1H)-one and various substituted pyrimidines[3][4][5][6][7][8].
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C10H10N4O | Derived from the chemical structure. |
| Molecular Weight | 202.21 g/mol | Calculated based on the molecular formula. |
| logP (Octanol/Water) | ~ 0.5 - 1.5 | The pyridinone core with amino and carbonyl groups is relatively polar. The pyrimidine ring adds some lipophilicity. The overall value is expected to be moderately polar. |
| Aqueous Solubility | Moderately Soluble | The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding with water suggests moderate solubility. However, the aromatic rings may limit high solubility. |
| pKa (most basic) | ~ 4.0 - 5.0 | The amino group on the pyridinone ring is expected to be the most basic site. Its basicity will be influenced by the electron-withdrawing nature of the pyridinone system. |
| pKa (most acidic) | ~ 9.0 - 10.0 | The N-H proton of the pyridinone ring is expected to be the most acidic proton, capable of deprotonation under basic conditions. |
| Hydrogen Bond Donors | 2 (from NH2 and pyridinone NH) | These sites are crucial for interactions with biological targets. |
| Hydrogen Bond Acceptors | ~ 4-5 (N atoms in pyrimidine, carbonyl O, and potentially the N in the pyridinone ring) | The multiple acceptor sites suggest a high potential for forming hydrogen bonds. |
| Polar Surface Area (PSA) | ~ 90 - 110 Ų | Calculated based on the number and type of polar atoms, suggesting good potential for membrane permeability. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route for 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one involves a nucleophilic substitution reaction. The synthesis would likely begin with the commercially available 5-aminopyridin-2(1H)-one, which would be deprotonated to form the corresponding anion. This anion would then act as a nucleophile, attacking 2-(chloromethyl)pyrimidine to form the desired product.
Diagram 2: Proposed Synthetic Workflow
A high-level overview of the proposed synthesis.
Detailed Experimental Protocol: Synthesis
-
Preparation of the Nucleophile: To a solution of 5-aminopyridin-2(1H)-one (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous DMF or THF), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the pyridinone anion.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 2-(chloromethyl)pyrimidine (1.05 eq) in the same anhydrous solvent dropwise.
-
Reaction Completion: Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one.
Predicted Reactivity
The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms[5]. The 5-position of the pyrimidine ring is the least electron-deficient and may undergo electrophilic substitution under forcing conditions. The amino group on the pyridinone ring can undergo standard reactions of aromatic amines, such as diazotization, although the reactivity will be modulated by the electronic nature of the heterocyclic system.
Spectroscopic and Analytical Characterization
Predicting the spectroscopic signature of a novel compound is essential for its identification and characterization upon synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridinone and pyrimidine rings. The methylene bridge protons will likely appear as a singlet. The aromatic protons will exhibit characteristic splitting patterns (doublets and triplets) based on their coupling with adjacent protons. The chemical shifts will be influenced by the electronic environments of the two different heterocyclic rings[9][10][11][12][13].
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the pyridinone ring will appear significantly downfield. The chemical shifts of the aromatic carbons will provide information about the electron distribution within the rings.
-
¹⁵N NMR: Nitrogen NMR could be a powerful tool to probe the electronic environment of the four nitrogen atoms in the molecule, providing insights into their hybridization and involvement in hydrogen bonding[10].
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group of the pyridinone ring.
-
C=N and C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring vibrations.
-
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS)
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The fragmentation pattern is predicted to involve characteristic losses from both the pyridinone and pyrimidine rings.
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathways
Key predicted fragmentation events in mass spectrometry.
A common fragmentation pathway for N-substituted pyrimidinones involves the cleavage of the N-substituent[14]. Therefore, a significant fragment corresponding to the 5-aminopyridin-2(1h)-one cation is expected. Further fragmentation of the pyrimidine ring itself is also likely[15][16][17].
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, analysis of the physicochemical properties of 5-Amino-1-(pyrimidin-2-ylmethyl)pyridin-2(1h)-one. The presented data, derived from established chemical principles and comparative analysis of related structures, offers a solid starting point for researchers interested in this novel heterocyclic system. The proposed synthetic route and detailed experimental protocols for characterization are designed to be directly applicable in a laboratory setting.
Future work should focus on the empirical validation of these predicted properties through synthesis and rigorous analytical characterization. Subsequent studies can then explore the biological activity of this compound, leveraging the insights from its physicochemical profile to guide the design of potential therapeutic applications. The application of quantitative structure-activity relationship (QSAR) models, which have been successfully applied to pyridinone derivatives, could further accelerate the optimization of this scaffold[18][19][20][21][22].
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